Product packaging for 2,2-Bis(4-methylphenyl)-1,3-dithiolane(Cat. No.:)

2,2-Bis(4-methylphenyl)-1,3-dithiolane

Cat. No.: B371618
M. Wt: 286.5g/mol
InChI Key: IBXVCWJSEGKCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Bis(4-methylphenyl)-1,3-dithiolane is a benzylic dithioacetal of interest in advanced organic synthesis and materials science research. Compounds of this class are primarily recognized for their role as versatile intermediates and protective groups for carbonyl compounds . They can be readily prepared from a carbonyl precursor, such as a ketone, and 1,2-ethanedithiol using a Lewis acid catalyst . In synthetic chemistry, this dithiolane can undergo nickel-catalyzed cross-coupling reactions with organometallic reagents like Grignard reagents, a process that is valuable for the olefination of benzylic dithioacetals to form alkenes and extended conjugated systems . The 1,3-dithiolane group is stable under a range of conditions, including basic environments and in the presence of nucleophiles, but can be removed under specific oxidative conditions to regenerate the original carbonyl group . Researchers utilize this reagent in the development of novel synthetic methodologies and in the construction of complex molecular architectures. Handle with care in a well-ventilated hood, as precursor dithiols can have a powerful stench . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18S2 B371618 2,2-Bis(4-methylphenyl)-1,3-dithiolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18S2

Molecular Weight

286.5g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-1,3-dithiolane

InChI

InChI=1S/C17H18S2/c1-13-3-7-15(8-4-13)17(18-11-12-19-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

IBXVCWJSEGKCSS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(SCCS2)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2(SCCS2)C3=CC=C(C=C3)C

Origin of Product

United States

Synthetic Methodologies and Routes to 2,2 Bis 4 Methylphenyl 1,3 Dithiolane

Direct Thioacetalization from Carbonyl Precursors

The formation of the 1,3-dithiolane (B1216140) ring from a carbonyl group and a 1,2-dithiol is a reversible reaction that typically requires a catalyst to proceed efficiently by activating the carbonyl group toward nucleophilic attack by the thiol. wikipedia.org The reaction proceeds through the initial formation of a hemithioacetal, which then undergoes acid-catalyzed dehydration and subsequent ring closure upon attack by the second thiol group to yield the stable 1,3-dithiolane. wikipedia.org

Acid catalysis is the most prevalent method for promoting the thioacetalization reaction. Both Lewis and Brønsted acids have proven effective, with ongoing research focusing on developing milder, more efficient, and reusable catalytic systems.

Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.

Yttrium Triflate (Y(OTf)₃): This catalyst is recognized for its efficiency in promoting the formation of dithiolanes and other related sulfur-containing protective groups. organic-chemistry.org Yttrium triflate is effective in catalytic amounts (e.g., 5 mol%) for the conversion of carbonyl compounds into their corresponding dithiolane derivatives using 1,2-ethanedithiol (B43112) at room temperature. organic-chemistry.orgorganic-chemistry.org An important feature of this catalyst is its ability to achieve high chemoselectivity, preferentially protecting aldehydes in the presence of ketones. organic-chemistry.org

Copper Bis(dodecyl sulfate) (Cu(DS)₂): Representing a greener approach, copper bis(dodecyl sulfate) functions as a reusable Lewis acid-surfactant-combined catalyst (LASC) that effectively promotes thioacetalization in water. organic-chemistry.org This methodology avoids the use of traditional organic solvents. The catalyst forms emulsion droplets in the aqueous medium, creating a hydrophobic microenvironment where the reaction can proceed efficiently. organic-chemistry.org It has demonstrated high yields (up to 97%) in relatively short reaction times for a variety of aldehydes and ketones. organic-chemistry.orgthieme-connect.com The catalyst can be recovered and reused multiple times without a significant drop in activity. organic-chemistry.org

Table 1: Selected Lewis Acid-Catalyzed Thioacetalization of Aromatic Ketones

CatalystKetone PrecursorThiolConditionsYieldReference
Y(OTf)₃ (5 mol%)Benzophenone1,2-EthanedithiolCH₃CN, Reflux, 4h92% organic-chemistry.org
Cu(DS)₂ (10 mol%)Benzophenone1,2-EthanedithiolH₂O, 40 °C, 5h93% thieme-connect.com
InF₃ (10 mol%)Benzophenone1,2-EthanedithiolDichloromethane, RT, 6h98% researchgate.net
Sc(OTf)₃ (1 mol%)Benzophenone1,2-EthanedithiolCH₃CN, RT, 1h98% researchgate.net

Brønsted acids catalyze the reaction by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Modern approaches favor solid acid catalysts for their ease of separation and recyclability.

Tungstophosphoric Acid (H₃PW₁₂O₄₀): As a heteropoly acid, tungstophosphoric acid is a highly effective and selective solid Brønsted acid catalyst. organic-chemistry.orgorganic-chemistry.orgwikipedia.org It can catalyze the thioacetalization of ketones, including sterically demanding ones like benzophenone, with excellent yields, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org For particularly hindered ketones, the reaction can be driven to completion by refluxing in a nonpolar solvent such as petroleum ether. organic-chemistry.org

Perchloric Acid on Silica (B1680970) Gel (HClO₄-SiO₂): This solid-supported catalyst is noted for its high efficiency, reusability, and operational simplicity. organic-chemistry.orgresearchgate.net It effectively catalyzes the formation of 1,3-dithiolanes from carbonyl compounds at room temperature under solvent-free conditions, offering high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org The workup is typically a simple filtration to remove the catalyst, which can be washed, dried, and reused. organic-chemistry.orgresearchgate.net

Table 2: Selected Brønsted Acid-Catalyzed Thioacetalization of Benzophenone

CatalystThiolConditionsTimeYieldReference
H₃PW₁₂O₄₀ (0.1 mmol)1,2-EthanedithiolReflux, Pet. Ether2h95% organic-chemistry.orgorganic-chemistry.org
HClO₄-SiO₂ (0.02 g)1,2-EthanedithiolSolvent-free, RT30 min96% organic-chemistry.orgresearchgate.net
p-TSA/Silica Gel1,2-EthanedithiolDichloromethane, Reflux1h98% organic-chemistry.org

Certain elemental metals and metal complexes also exhibit catalytic activity for thioacetalization, often under mild conditions.

Iodine (I₂): Molecular iodine is an inexpensive, mild, and efficient catalyst for the protection of carbonyl groups as dithioacetals. researchgate.netacs.org The reaction proceeds smoothly for both aldehydes and ketones with catalytic amounts of iodine at room temperature. organic-chemistry.orgacs.org The mildness of the conditions makes it compatible with a wide range of functional groups. acs.org Furthermore, iodine supported on a solid matrix like neutral alumina (B75360) can be employed to facilitate the reaction under solvent-free conditions. researchgate.net

Ruthenium Complexes: While ruthenium complexes are highly versatile catalysts in organic synthesis, including in various C-H activation and hydrogenation reactions, their specific application for the direct thioacetalization of ketones to form 1,3-dithiolanes is not as extensively documented as acid-based systems. nih.govrsc.org However, ruthenium pincer complexes have been successfully employed in the related dehydrogenative coupling of thiols with alcohols or aldehydes to synthesize thioesters, demonstrating their capability to catalyze C-S bond formation. elsevierpure.comnih.govresearchgate.net This suggests potential, yet to be fully explored, for their use in dithioketal synthesis.

In line with the principles of green chemistry, significant effort has been directed toward developing thioacetalization protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Conditions: Several of the aforementioned solid-supported catalysts, such as perchloric acid on silica gel (HClO₄-SiO₂) and tungstophosphoric acid, are highly effective under solvent-free (neat) reaction conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These reactions often proceed by simply mixing the ketone, dithiol, and a catalytic amount of the solid acid. organic-chemistry.org Mechanochemical synthesis, which involves the grinding of solid reactants, is another solvent-free approach that can drive reactions to completion. youtube.com

Aqueous Media: The use of water as a reaction medium is highly desirable from an environmental standpoint. Catalysts like copper bis(dodecyl sulfate) are specifically designed to function in water, acting as both a Lewis acid and a surfactant to enable the reaction between water-insoluble organic substrates. organic-chemistry.org

Recyclable Solvents: Glycerol (B35011), a biodegradable and renewable liquid, has been utilized as a green solvent for thioacetalization. researchgate.net Reactions performed in glycerol at elevated temperatures (e.g., 90 °C) can proceed in good to excellent yields, and the glycerol can be recovered and reused. researchgate.net

Acid-Catalyzed Thioacetalization using 1,2-Ethanedithiol

Advanced Synthetic Approaches to 2,2-Bis(4-methylphenyl)-1,3-dithiolane Analogues

Beyond the direct synthesis of the target compound, advanced methodologies exist for creating structural analogues or for using the dithiolane core as a synthetic intermediate. These approaches expand the chemical space around this scaffold.

Synthesis of 1,2-Dithiolane (B1197483) Analogues: While the target molecule is a 1,3-dithiolane, its regioisomer, the 1,2-dithiolane, is also a significant heterocyclic system. An advanced one-step synthesis for functionalized 1,2-dithiolanes has been developed, starting from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.org Reacting these precursors with bromine under mild conditions triggers a deprotection and sulfonium-mediated ring-closure to yield the 1,2-dithiolane ring. nih.gov

Base-Mediated Fragmentation for Dithioester Synthesis: The 2-aryl-1,3-dithiolane scaffold can be used as a precursor to other valuable organosulfur compounds. A one-pot method involves the fragmentation of the dithiolane ring using a strong base like LiHMDS. acs.orgnih.gov This process generates an aryl-dithiocarboxylate anion, which can then be trapped by various electrophiles, such as alkyl halides, to produce a diverse library of dithioesters in high yields. acs.orgnih.gov

Synthesis of Imino-Dithiolane Analogues: The core structure can be modified to include different functionalities. For instance, 2-imino-1,3-dithiolanes can be synthesized through a one-pot reaction involving an allyl halide, a primary amine, carbon disulfide, and iodine under solvent-free conditions. researchgate.net

Use of Silylated Dithiolanes: 2-Silylated 1,3-dithiolanes serve as versatile intermediates for olefination reactions. nih.gov After formation, these silylated dithiolanes can be treated with a fluoride (B91410) source to generate a carbanion, which subsequently undergoes a cycloreversion reaction to produce tetrasubstituted ethenes and dibenzofulvenes in high yields. nih.gov

Formation via Thiocarbonyl Ylide Dimerization Pathways

One of the advanced methods for constructing the 1,3-dithiolane ring system involves the use of thiocarbonyl ylides as reactive intermediates. These 1,3-dipoles can undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as a thioketone, to furnish the five-membered dithiolane ring.

The generation of a thiocarbonyl ylide, such as one derived from 4,4'-dimethylthiobenzophenone (di-p-tolylmethanethione), can be accomplished through the thermal or photochemical decomposition of a precursor like a 1,3,4-thiadiazoline. This thiadiazoline is typically formed from the reaction of a diazo compound with the corresponding thioketone. Once formed, the highly reactive thiocarbonyl ylide can be trapped in situ by another molecule of the starting thioketone. This "head-to-tail" dimerization via a [3+2] cycloaddition pathway leads to the formation of a symmetrically substituted 1,3-dithiolane.

For instance, the reaction of thiobenzophenone (B74592) with diazomethane (B1218177) at low temperatures initially yields a 2,2-diphenyl-1,3,4-thiadiazoline. Upon gentle warming, this intermediate loses nitrogen gas to generate thiobenzophenone S-methylide, a thiocarbonyl ylide. This ylide can then be intercepted by another molecule of thiobenzophenone to produce 2,2,4,4-tetraphenyl-1,3-dithiolane. A similar pathway can be envisioned for the synthesis of this compound, starting from 4,4'-dimethylthiobenzophenone and a suitable diazo compound.

Reactant 1Reactant 2IntermediateProductRef.
Diaryl thioketoneDiazo compoundThiocarbonyl ylide2,2,4,4-Tetraaryl-1,3-dithiolane researchgate.net
ThiobenzophenoneDiazomethaneThiobenzophenone S-methylide2,2,4,4-Tetraphenyl-1,3-dithiolane researchgate.net

Routes Involving Anionic Intermediates and Electrophilic Quenching

An alternative approach to substituted 1,3-dithiolanes involves the generation of an anionic intermediate at the C2 position of a pre-formed 1,3-dithiolane ring, followed by quenching with an electrophile. While this method is more commonly used to introduce substituents at the C2 position of an existing dithiolane, it can be conceptually adapted for the synthesis of 2,2-disubstituted derivatives.

A common method for generating the C2 anion is the deprotonation of a 2-substituted-1,3-dithiolane using a strong base, such as n-butyllithium. For the synthesis of this compound, a hypothetical route could involve the deprotonation of 2-(4-methylphenyl)-1,3-dithiolane to form the corresponding carbanion. This anionic species could then, in principle, be reacted with an electrophile such as a 4-methylbenzyl halide or a 4-methylbenzoyl chloride derivative to introduce the second p-tolyl group. However, the direct arylation of such anions can be challenging.

A more direct and widely practiced method for the synthesis of 2,2-diaryl-1,3-dithiolanes is the acid-catalyzed condensation of a diaryl ketone with 1,2-ethanedithiol. This reaction, while not strictly proceeding through a stable anionic intermediate that is subsequently quenched, does involve nucleophilic attack of the sulfur atoms onto the carbonyl carbon.

Recent studies have also explored the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, which proceeds via deprotonation at the C2 position to form an anionic intermediate that subsequently fragments. nih.gov While this leads to dithioesters rather than the desired 2,2-disubstituted product, it highlights the feasibility of generating an anion at this position.

Starting MaterialBaseIntermediateElectrophileProductRef.
2-Aryl-1,3-dithiolaneLiHMDS2-Aryl-1,3-dithiolan-2-ideAlkyl halideDithioester (via fragmentation) nih.gov
2-Phenyl-1,3-dithianen-BuLi2-Lithio-2-phenyl-1,3-dithiane-Oxidative condensation products researchgate.net

Chemo- and Regioselective Preparations of Substituted 1,3-Dithiolanes

The chemo- and regioselective synthesis of 1,3-dithiolanes is crucial, particularly when dealing with substrates bearing multiple reactive functional groups. The most common and direct method for preparing this compound is the thioketalization of 4,4'-dimethylbenzophenone (B146755) with 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis or Brønsted acid.

The chemoselectivity of this reaction is generally high for ketones over esters or amides. When a molecule contains both an aldehyde and a ketone, it is often possible to selectively protect the aldehyde as a 1,3-dithiolane under milder conditions, leaving the ketone available for other transformations. However, in the case of 4,4'-dimethylbenzophenone, which only contains the ketone functionality, this selectivity is not a concern.

A variety of catalysts can be employed for this transformation, each offering different advantages in terms of reaction conditions and yields. These include:

Iodine

Yttrium triflate organic-chemistry.org

Perchloric acid adsorbed on silica gel

Tungstophosphoric acid

Copper bis(dodecyl sulfate) organic-chemistry.org

The reaction is typically carried out by stirring the ketone and 1,2-ethanedithiol in a suitable solvent with a catalytic amount of the chosen acid. The progress of the reaction can be monitored by standard techniques such as thin-layer chromatography. Upon completion, the product is isolated and purified. This method is highly efficient and provides the desired this compound in good yield.

KetoneThiolCatalystSolventProduct
4,4'-Dimethylbenzophenone1,2-EthanedithiolLewis/Brønsted AcidDichloromethane, etc.This compound
Carbonyl Compounds1,2-EthanedithiolYttrium triflate-1,3-Dithiolane derivatives
Carbonyl Compounds1,2-EthanedithiolCopper bis(dodecyl sulfate)WaterThioacetals

Acyl Anion Equivalent Chemistry

The utility of 1,3-dithianes and related compounds as acyl anion equivalents is a cornerstone of modern organic synthesis, allowing for a reversal of the normal electrophilic reactivity of the carbonyl carbon. This "umpolung" strategy relies on the deprotonation of the C-2 position of a dithioacetal derived from an aldehyde. youtube.com

The concept of using dithioacetals for carbon-carbon bond formation involves the abstraction of the proton at the C-2 position by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion. youtube.com This carbanion can then react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form a new carbon-carbon bond.

However, this reaction pathway is not applicable to this compound. As a thioketal formed from a ketone, its C-2 carbon is quaternary, bearing no protons that can be abstracted to form a carbanion. Consequently, it cannot function as a traditional acyl anion equivalent for direct carbon-carbon bond formation with electrophiles.

Recent advancements have shown that 2-aryl-1,3-dithianes, which possess a relatively acidic benzylic proton at the C-2 position, can participate in palladium-catalyzed cross-coupling reactions with aryl bromides. nih.govsemanticscholar.org In this methodology, the dithiane acts as a polarity-reversed transmetalation reagent after deprotonation. nih.govsemanticscholar.org The catalytic cycle typically involves oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the dithianyl anion and subsequent reductive elimination to form the diarylated product.

This sophisticated C-C bond-forming strategy is also not accessible for this compound. The mechanism is predicated on the existence of an acidic C-2 proton to generate the organometallic transmetalation species. The absence of such a proton on the fully substituted C-2 carbon of the title compound prevents it from engaging in this type of palladium-catalyzed diarylation.

Deprotection and Cleavage Reactions

The primary chemical transformation of this compound is its cleavage, or deprotection, to regenerate the parent ketone. This is a crucial step in synthetic sequences where the dithiolane moiety is used as a protecting group for a carbonyl function due to its stability in both acidic and basic conditions. tandfonline.com Cleavage is typically achieved under oxidative or hydrolytic conditions using various reagents. researchgate.netrsc.org

Oxidative methods are commonly employed for the cleavage of the robust dithiolane ring. These reagents typically activate one or both sulfur atoms, facilitating the C-S bond scission.

Hydrogen Peroxide (H₂O₂): A straightforward protocol for the deprotection of 1,3-dithiolanes involves the use of 30% aqueous hydrogen peroxide. The reaction can be effectively activated by a catalytic amount of iodine in an aqueous medium, often in the presence of a surfactant. organic-chemistry.org This method is valued for its mild, essentially neutral conditions, which allows for tolerance of other sensitive functional groups. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidant used for various transformations, including the cleavage of thioacetals. researchgate.net The mechanism of DDQ oxidation often involves a hydride transfer from the substrate to the quinone. nih.govdu.ac.in However, for this compound, which lacks a C-H bond at the 2-position, this direct pathway is not viable. Research has indicated that 1,3-dithiolanes derived from aromatic ketones exhibit significant stability under DDQ reaction conditions that readily cleave 1,3-dithianes. researchgate.net Cleavage of such stable thioketals with DDQ may require harsher conditions or proceed through an alternative mechanism, possibly initiated by a single electron transfer.

Potassium Superoxide (KO₂): Superoxide ion, generated from potassium superoxide, is an effective reagent for the oxidative cleavage of 1,3-dithiolanes. researchgate.net This method provides a convenient route to the parent carbonyl compounds under mild conditions. researchgate.net The reaction is believed to proceed via nucleophilic attack of the superoxide on a sulfur atom, initiating the ring cleavage.

Summary of Oxidative Cleavage Reagents for 1,3-Dithiolanes
ReagentTypical ConditionsKey Mechanistic FeatureApplicability Notes
Hydrogen Peroxide (H₂O₂)30% aq. H₂O₂, Iodine (cat.), WaterOxidation of sulfur atomsMild, neutral conditions, high functional group tolerance. organic-chemistry.org
DDQMeCN/H₂OElectron transfer or alternative activationSubject compound may be stable under standard conditions; cleavage is challenging. researchgate.net
Potassium Superoxide (KO₂)Dry Dimethylformamide (DMF)Nucleophilic attack by O₂⁻Effective for deprotection of thioketals. researchgate.net

Cleavage of 1,3-dithiolanes can be initiated through a Single Electron Transfer (SET) mechanism. sci-hub.se This pathway is particularly relevant in photochemical deprotections or when using strong one-electron oxidants like antimony pentachloride or certain iron(III) complexes. sci-hub.seresearchgate.net The process begins with the transfer of an electron from one of the electron-rich sulfur atoms of the dithiolane ring to the oxidant or an excited-state photosensitizer. researchgate.net

This transfer generates a dithiolane radical cation intermediate. This key intermediate is unstable and undergoes rapid, often unimolecular, C-S bond fragmentation to form a distonic radical cation. researchgate.net In the presence of oxygen, subsequent reaction steps lead to the formation of the parent carbonyl compound. The requirement of oxygen for good conversion yields in some photosensitized systems suggests that superoxide anion, formed by electron transfer to molecular oxygen, may play a role in driving the final deprotection steps. researchgate.net

An alternative oxidative cleavage pathway involves the reaction with singlet molecular oxygen (¹O₂). tandfonline.comtandfonline.com Singlet oxygen can be generated photochemically using a sensitizer or through chemical sources. Studies on 2,2-disubstituted 1,3-dithiolanes have shown that ¹O₂ effectively cleaves the C-S bonds to release the corresponding carbonyl compounds under mild, room-temperature conditions. tandfonline.comtandfonline.com

The proposed mechanism involves the attack of singlet oxygen on one of the sulfur atoms to form a persulfoxide or a related peroxy intermediate. tandfonline.com This intermediate is unstable and undergoes further transformation, possibly with assistance from the neighboring sulfur atom, leading to fragmentation of the ring. Subsequent steps result in the elimination of sulfur-containing byproducts and formation of the stable carbonyl compound. tandfonline.com This pathway is distinct from radical-based SET mechanisms and provides a valuable method for the deprotection of dithiolanes. researchgate.net

Photoinduced Deprotection Mechanisms

The cleavage of the dithiolane group to regenerate the parent carbonyl compound can be initiated by light, a process known as photoinduced deprotection. This method offers a mild and often selective alternative to traditional chemical deprotection techniques.

Electron Transfer and Radical Cation Intermediates

The key step in the photo-deprotection of dithiolanes is often an electron transfer from the dithiolane to an electronically excited photosensitizer. researchgate.net This process generates a dithiolane radical cation. For this compound, the presence of electron-donating methyl groups on the phenyl rings can facilitate this electron transfer.

Role of Superoxide Anion in Deprotection

In some photoinduced deprotection reactions of dithiolanes, the superoxide anion (O₂⁻) plays a crucial role. researchgate.net Studies have suggested that in the presence of oxygen, the superoxide anion can be generated and is instrumental in driving the deprotection reaction. researchgate.net The requirement of oxygen for efficient conversion and the inhibition of the process by superoxide scavengers in certain systems provide evidence for its involvement. researchgate.net The superoxide anion is a reactive oxygen species that can engage in nucleophilic or radical reactions to facilitate the breakdown of the dithiolane ring and the ultimate release of the carbonyl group.

Selective Cleavage in the Presence of Other Protecting Groups

A significant advantage of the dithiolane protecting group is the potential for its selective removal in the presence of other protecting groups. This selectivity is crucial in multi-step syntheses of complex molecules. Various reagents and conditions have been developed for the deprotection of 1,3-dithiolanes that are compatible with other common protecting groups. organic-chemistry.orgmdpi.org

For instance, methods utilizing mild oxidative conditions can cleave the dithiolane moiety while leaving acid-sensitive or base-sensitive groups intact. arkat-usa.org Reagents such as manganese dioxide in the presence of aluminum chloride have shown efficient deprotection of 1,3-dithiolanes at room temperature. mdpi.org The choice of deprotection agent and reaction conditions can be tailored to achieve the desired selectivity based on the specific substrate and the other protecting groups present in the molecule. For example, protocols using hydrogen peroxide with an iodine catalyst in an aqueous micellar system have demonstrated tolerance for phenol and amino protecting groups. organic-chemistry.org

Cycloaddition Reactions and Heterocycle Formation

Beyond its role as a protecting group, the dithiolane moiety can participate in various chemical transformations, including cycloaddition reactions that lead to the formation of more complex heterocyclic structures.

[3+2] Cycloadditions (e.g., with Nitrones, Sydnones)

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. chesci.comrsc.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (a π-system, such as an alkene or alkyne). While this compound itself is not a typical dipolarophile, derivatives containing a double bond attached to the dithiolane ring can participate in such reactions.

For example, a dithiolane derivative featuring an exocyclic double bond can act as the dipolarophile. Its reaction with a 1,3-dipole like a nitrone would proceed via a concerted [3+2] cycloaddition mechanism to form a spiro-isoxazolidine, a five-membered heterocycle containing both nitrogen and oxygen. mdpi.commdpi.com The regioselectivity and stereoselectivity of these reactions are key aspects and are influenced by the electronic and steric properties of both the nitrone and the dithiolane-containing dipolarophile. researchgate.net

Cationic Cyclization of Alkenyl Dithiolanes

Derivatives of this compound that incorporate an alkenyl chain at the 2-position can undergo cationic cyclization. This type of reaction is a powerful tool for the construction of cyclic and polycyclic systems. An unprecedented and highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes has been developed to yield trans-decalins, which are important structural scaffolds in many natural products. nih.govresearchgate.net

The mechanism of this cyclization is proposed to be a stepwise process. nih.govresearchgate.net The 2-alkenyl-1,3-dithiolane acts as a latent initiator. researchgate.net Under the influence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the thioketal is thought to open temporarily. nih.govresearchgate.net This triggers the cationic 6-endo-trig cyclization. Following the carbon-carbon bond formation and a diastereoselective protonation event, the dithiolane ring closes to terminate the process. nih.govresearchgate.net This methodology has been shown to tolerate a range of functionalities and has been applied in the total synthesis of complex natural products. researchgate.net

Spectroscopic and Structural Characterization of 2,2 Bis 4 Methylphenyl 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,2-Bis(4-methylphenyl)-1,3-dithiolane is expected to exhibit distinct signals corresponding to the protons of the dithiolane ring and the two 4-methylphenyl (p-tolyl) groups.

Dithiolane Protons: The four protons on the dithiolane ring (S-CH₂-CH₂-S) are chemically equivalent in a symmetrical environment and would likely appear as a singlet. However, depending on the conformational dynamics of the five-membered ring, they could also present as a more complex multiplet. The chemical shift for these methylene (B1212753) protons is anticipated in the region of 3.0-3.5 ppm.

Aromatic Protons: Each 4-methylphenyl group contains four aromatic protons. Due to the para-substitution pattern, these protons are expected to appear as two distinct doublets. The protons ortho to the carbon attached to the dithiolane ring would likely resonate at a slightly different chemical shift than the protons meta to it. These doublets would typically be observed in the aromatic region of the spectrum, approximately between 7.0 and 7.5 ppm.

Methyl Protons: The two methyl groups on the phenyl rings are chemically equivalent. They would give rise to a sharp singlet, integrating to six protons, with a characteristic chemical shift for benzylic methyl groups, expected around 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Dithiolane (S-CH₂-CH₂-S) 3.0 - 3.5 Singlet or Multiplet 4H
Aromatic (ortho) 7.0 - 7.5 Doublet 4H
Aromatic (meta) 7.0 - 7.5 Doublet 4H

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Quaternary Carbon (C-2): The sp³-hybridized carbon of the dithiolane ring bonded to the two phenyl groups (C-2) is a quaternary carbon and is expected to have a chemical shift in the range of 60-80 ppm.

Dithiolane Carbons (C-4, C-5): The two methylene carbons of the dithiolane ring are equivalent and should appear as a single peak, typically in the range of 35-45 ppm.

Aromatic Carbons: The 4-methylphenyl groups will show four distinct signals for the aromatic carbons due to symmetry: the ipso-carbon attached to the dithiolane ring, the ortho-carbons, the meta-carbons, and the para-carbon bearing the methyl group. These signals will appear in the typical aromatic region of 120-145 ppm.

Methyl Carbon: The carbon of the methyl group will appear as a single peak in the aliphatic region, expected around 20-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Dithiolane (S-C H₂-C H₂-S) 35 - 45
Quaternary (S-C (Ar)₂-S) 60 - 80
Aromatic (C-ipso) 135 - 145
Aromatic (C-ortho, C-meta) 125 - 130
Aromatic (C-para) 135 - 140

While this compound itself is achiral, advanced NMR techniques would be crucial for stereochemical assignment in related chiral derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, helping to determine their relative spatial proximity and thus the stereochemistry of the molecule. For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments would be invaluable in unambiguously assigning all proton and carbon signals by identifying ¹H-¹³C correlations over two to three bonds and one bond, respectively.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the dithiolane and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of the dithiolane ring are typically weak and appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-disubstituted benzene (B151609) rings would be prominent in the 800-850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Bending (o.o.p) 800 - 850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorption bands characteristic of the phenyl chromophore. The electronic transitions would primarily be π → π* transitions within the aromatic rings. The presence of the sulfur atoms in the dithiolane ring might also contribute to weaker n → σ* transitions, but these are often obscured by the more intense aromatic absorptions. One would expect a primary absorption band (E-band) around 220 nm and a secondary, less intense band (B-band) around 260-270 nm, which is typical for substituted benzenes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound.

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₁₈S₂).

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of the dithiolane ring and the loss of fragments such as ethylene sulfide (C₂H₄S) or thioformaldehyde (CH₂S). A prominent fragment would be the di(p-tolyl)methyl cation, resulting from the cleavage of the C-S bonds. Further fragmentation of the p-tolyl groups could also be observed.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Ethylene sulfide

X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to retrieve the crystal structure of this compound. However, these searches did not yield any deposited crystal structures for this specific compound.

Consequently, detailed research findings and data tables concerning its crystal system, space group, unit cell dimensions, and specific conformational parameters in the solid state are not available in the public domain at this time. While crystallographic data exists for structurally related compounds, direct extrapolation of these findings to this compound would not be scientifically rigorous.

The absence of this data indicates that either the single-crystal X-ray diffraction analysis of this compound has not yet been performed or the results have not been published in the accessible scientific literature. Further research would be required to crystallize this compound and determine its solid-state structure.

Computational and Theoretical Investigations of 2,2 Bis 4 Methylphenyl 1,3 Dithiolane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 2,2-Bis(4-methylphenyl)-1,3-dithiolane. DFT methods are employed to determine optimized geometries, electronic properties, and reaction mechanisms. nih.govirjweb.comscirp.org

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. irjweb.comnih.gov A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the dithiolane ring and the π-systems of the two p-methylphenyl groups. The LUMO would likely be distributed across the antibonding π* orbitals of the aromatic rings. DFT calculations provide quantitative values for these orbital energies and visualize their spatial distribution. researchgate.net This analysis helps predict how the molecule will interact with other reagents.

Reaction Pathway Elucidation and Transition State Characterization

DFT is a powerful tool for mapping out the mechanisms of chemical reactions. mdpi.com For this compound, a key reaction is its formation from 4,4'-dimethylbenzophenone (B146755) and 1,2-ethanedithiol (B43112), or its cleavage (deprotection) back to the ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net

Computational chemists can model the entire reaction coordinate for such a transformation. This involves identifying and optimizing the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway. nih.gov Locating the TS is achieved through specialized algorithms that search for a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation showing exactly one imaginary frequency. researchgate.netyoutube.com The energy difference between the reactants and the transition state gives the activation energy, a key parameter that determines the reaction rate. Such studies would clarify whether the reaction proceeds through a stepwise or concerted mechanism and reveal the precise atomic motions involved. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.deusc.edu This method provides valuable insights into charge distribution and stabilizing electronic interactions within the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.commdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgacs.org The primary electronic transitions would likely involve π → π* transitions within the p-methylphenyl aromatic rings and n → σ* transitions originating from the non-bonding lone pair electrons on the sulfur atoms. rsc.org Comparing the predicted spectrum with experimental data serves as a validation of the computational method and helps in the definitive assignment of the observed absorption bands. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will be recognized by another and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP surface is typically color-coded: regions of negative potential (electron-rich) are shown in red, and regions of positive potential (electron-poor) are in blue, with intermediate potentials in shades of orange, yellow, and green. researchgate.net For this compound, an MEP map would show the most negative potential localized around the two sulfur atoms, due to their electronegativity and available lone pairs. nih.gov These sites would be the most likely points for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential, making them potential sites for nucleophilic interaction. The π-systems of the phenyl rings may show moderately negative potential above and below the plane of the rings.

In Silico Modeling of Molecular Interactions

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the in silico modeling of molecular interactions for this compound. While computational methods such as Density Functional Theory (DFT) and molecular docking are commonly employed to investigate the molecular interactions of heterocyclic compounds, dedicated research on this particular dithiolane derivative appears to be unavailable in the public domain.

Computational studies on analogous structures, such as other 1,3-dithiolane (B1216140) derivatives, often focus on understanding their conformational preferences, electronic properties, and potential interactions with biological targets. nih.govresearchgate.net These investigations can provide insights into reaction mechanisms, stability, and the nature of non-covalent interactions like hydrogen bonds and van der Waals forces.

For instance, in silico modeling of similar compounds has been used to:

Predict stable conformations and the energy barriers between them.

Analyze the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack.

Simulate docking with protein active sites to predict binding affinities and modes of interaction, which is crucial in drug discovery. nih.gov

However, without specific research on this compound, it is not possible to provide detailed findings or data tables regarding its molecular interaction profile. Future computational studies would be necessary to elucidate these properties. Such research could involve docking this ligand into various enzyme active sites to explore potential inhibitory activities or performing quantum mechanics calculations to understand its intrinsic electronic and structural characteristics.

Advanced Research Applications of 2,2 Bis 4 Methylphenyl 1,3 Dithiolane and Its Derivatives

Strategic Use in Complex Organic Synthesis

The 1,3-dithiolane (B1216140) moiety is a cornerstone of modern synthetic strategies, offering a robust yet selectively cleavable functional group. The presence of the two 4-methylphenyl (tolyl) substituents on the C2 position defines the specific utility of 2,2-Bis(4-methylphenyl)-1,3-dithiolane.

One of the most fundamental roles of the 1,3-dithiolane group is the protection of carbonyl functionalities. This compound is the thioketal of 4,4'-dimethylbenzophenone (B146755) and is synthesized by the condensation of this ketone with 1,2-ethanedithiol (B43112), a reaction typically catalyzed by a Brønsted or Lewis acid. chemicalbook.com This transformation converts the reactive carbonyl group into a stable dithiolane ring, which is resistant to nucleophilic attack and basic conditions. wikipedia.org

A significant modern application that builds upon this protective function is the transformation of the dithiolane into other functional groups. For instance, 2,2-diaryl-1,3-dithiolanes can be converted directly into gem-difluoro compounds. nih.gov This reaction, using reagents such as Selectfluor in combination with pyridinium (B92312) polyhydrogen fluoride (B91410), replaces the C-S bonds with C-F bonds under mild conditions, yielding the corresponding gem-difluorodiarylmethane. nih.gov This demonstrates the evolution of the dithiolane from a simple protecting group to a reactive intermediate for the synthesis of valuable organofluorine compounds.

Table 1: Protection and Functional Group Interconversion

Transformation Starting Material Reagents Product Application
Protection 4,4'-Dimethylbenzophenone1,2-Ethanedithiol, Acid CatalystThis compoundMasking the ketone from nucleophiles/bases.
Deprotection This compoundVarious (e.g., HgCl₂, Oxone®)4,4'-DimethylbenzophenoneRegenerating the original ketone.
Fluorination This compoundSelectfluor, PPHF1,1-Bis(4-methylphenyl)-1,1-difluoromethaneSynthesis of gem-difluoro compounds. nih.gov

The 1,3-dithiolane scaffold is a recognized structural motif in bioactive compounds and drug design. mdpi.comnih.gov When the dithiolane ring is substituted in a way that creates a chiral center, such as at the C4 position, the resulting enantiomers can serve as powerful synthons for building complex, stereodefined molecules. mdpi.comnih.gov The separation and assignment of the absolute configuration of these chiral 1,3-dithiolane building blocks is a critical step in their application. mdpi.comnih.govunimore.itunimi.it

While this compound is itself an achiral molecule, its core structure can be modified to create derivatives suitable for stereoselective synthesis. For example, related sulfur heterocycles like 1,3-dithianes have been successfully used in asymmetric umpolung reactions, where a chiral auxiliary directs the addition of the dithiane anion to an electrophile with high diastereoselectivity. nih.gov This establishes a proof of concept for using the dithioacetal framework in stereocontrolled C-C bond formation. The application of derivatives of this compound as chiral ligands or intermediates remains a promising, albeit less explored, area for creating advanced molecular architectures.

Beyond its role as a protecting group, this compound can serve as a building block for other molecular structures through chemical manipulation of the dithiolane ring. A notable reaction is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.gov Treatment with a strong base can induce ring cleavage to form a dithiocarboxylate anion. wikipedia.orgnih.gov This reactive intermediate can then be trapped by various electrophiles, such as alkyl or aryl halides, to furnish a wide array of dithioesters in a one-pot procedure. nih.gov These dithioesters are themselves valuable precursors for synthesizing other classes of heterocyclic compounds. nih.gov

Furthermore, derivatives such as 2-ylidene-1,3-dithiolanes, which can be synthesized from various starting materials, are employed as building blocks for more complex systems. researchgate.net For example, the reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with phenylhydrazine (B124118) leads to the formation of pyrazole (B372694) derivatives, demonstrating a clear pathway from a dithiolane-based starting material to a different heterocyclic system. researchgate.net

Exploration in Materials Science and Polymer Chemistry

The incorporation of sulfur atoms and aromatic rings into a single molecule makes this compound and its derivatives attractive candidates for the development of advanced functional materials and polymers.

A direct link between this compound and polymer chemistry exists through its fragmentation to dithioesters. nih.gov Dithioesters are widely recognized as highly effective chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT is a powerful technique for producing polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block, graft, and star polymers). By serving as a precursor to these RAFT agents, the dithiolane becomes an enabling tool for the synthesis of well-defined functional polymers.

While ring-opening polymerization (ROP) is a common pathway for strained sulfur heterocycles like 1,2-dithiolanes to form polydisulfides, the more stable 1,3-dithiolane ring does not typically undergo ROP as readily. nih.gov However, research on oxygen analogs, such as 2-methylene-1,3-dioxolanes, shows their utility in radical ring-opening polymerization to create degradable polymers. rsc.org This suggests that synthetically accessible derivatives, such as 2-ylidene-1,3-dithiolanes, could be designed as monomers for similar polymerization reactions, embedding the sulfur-rich dithiolane unit into a polymer backbone.

The chemical structure of this compound is inherently suited for applications in materials science, particularly in optics and electronics. A common strategy for developing high refractive index polymers (HRIPs) is to incorporate atoms with high molar refraction, such as sulfur, and polarizable groups like aromatic rings. researchgate.netmdpi.com The subject compound, containing both a high sulfur content and two aryl groups, makes it or its derivatives prime candidates for use as monomers or additives in the formulation of HRIPs for optical lenses, coatings, and data storage materials. mdpi.comrsc.org

The sulfur atoms of the dithiolane ring can also function as ligands, coordinating to metal ions. This property is exploited in the design of coordination polymers and materials for metal sensing or sequestration. researchgate.net Additionally, derivatives like 2-ylidene-1,3-dithiolanes are investigated for their unique electronic and optical properties, finding use in materials for UV-protective coatings. researchgate.net

Table 2: Potential Applications in Materials Science

Application Area Key Structural Feature Resulting Property Example Derivative/Use
High Refractive Index Materials High sulfur content, Aromatic ringsHigh polarizability, High refractive index (n > 1.6) researchgate.netMonomer or additive for optical polymers. mdpi.comrsc.org
Coordination Polymers Lewis basic sulfur atomsMetal-ligand coordinationFormation of novel polymeric materials with metal ions.
Optical/Electronic Materials 2-Ylidene-1,3-dithiolane moietyUnique light absorption/electronic propertiesUV-protective coatings, Optical data storage. researchgate.net
Polymer Synthesis Precursor to dithioestersRAFT chain transfer activityControl over molecular weight and architecture of polymers. nih.gov

Application in Conformational Control and Molecular Switches

The structural characteristics of the 1,3-dithiolane ring are being explored for applications in conformational control and the design of molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct properties, often triggered by external stimuli like light or heat. researchgate.netresearchgate.net The ability of the dithiolane ring to adopt different conformations is a key aspect of this research.

For instance, studies on related spirocyclic dithiolane systems have revealed positional disorder in the solid state, where the 1,3-dithiolane ring can exhibit slightly different spatial orientations. nih.gov In crystal structures of cyclohexylspiro-1,3-dithiolane analogs, the dithiolane ring was found to exist in two mutually exclusive conformations, indicating a low energy barrier between these states. nih.gov This inherent conformational flexibility is a prerequisite for a molecular switch, where the molecule must be able to transition between defined states. While research into photo-switching behavior has been conducted on other five-membered cyclic biradicals, the application of the 2,2-diaryl-1,3-dithiolane scaffold itself as a core component of a molecular switch remains an active area of investigation. researchgate.net The principle relies on inducing a controlled, reversible change in the geometry around the C2-position and the orientation of the two 4-methylphenyl substituents, potentially leading to a molecule with switchable electronic or optical properties.

Biomedical and Biological Chemistry Research

The 1,3-dithiolane moiety is increasingly recognized as a valuable component in medicinal chemistry, offering a platform for the development of novel therapeutic agents and biological probes.

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms in a biologically active compound is replaced by another, creating a new molecule with similar biological activity but with potentially improved physicochemical, pharmacokinetic, or toxicological properties. drughunter.comcambridgemedchemconsulting.comspirochem.com The 1,3-dithiolane ring has emerged as an effective bioisostere for various functional groups, most notably the carbonyl group in ketones and esters, as well as other heterocyclic rings. nih.gov

Derivatives of the 1,3-dithiolane scaffold have been shown to exhibit a range of specific biological activities, with enzyme inhibition being a prominent area of research. A key example is the development of tyrosinase inhibitors, which are of interest as skin-whitening agents due to their ability to suppress melanin (B1238610) production. nih.gov

Researchers have designed and synthesized a series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives as potent tyrosinase inhibitors. nih.gov One of the most effective compounds, PDTM3, which features a 2,4-dihydroxyphenyl group at the C2 position of the dithiolane ring, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 13.94 µM against mushroom tyrosinase. This was more potent than the widely used standard, kojic acid (IC₅₀ = 18.86 µM). nih.gov Kinetic studies revealed that PDTM3 acts as a competitive inhibitor, suggesting it binds directly to the enzyme's active site. nih.gov The success of this research underscores the potential of the 1,3-dithiolane ring as a core structure for designing new, potent enzyme inhibitors. nih.gov

Beyond tyrosinase inhibition, dithiolane derivatives have been investigated for other activities. Dithiolane guanidine (B92328) and amidine compounds have been identified as dual inhibitors of inducible nitric oxide synthase (iNOS) and platelet-activating factor (PAF) receptors, suggesting potential applications in inflammatory conditions. researchgate.net Furthermore, other dithiolane-based compounds have been developed as M2 receptor antagonists, cannabinoid CB1 receptor ligands, and protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) Derivatives. nih.gov
CompoundSubstituent on Phenyl RingIC₅₀ (µM)
PDTM32,4-dihydroxy13.94 ± 1.76
PDTM72-chloro15.21 ± 1.88
PDTM83-chloro17.02 ± 1.54
PDTM94-chloro16.53 ± 1.27
PDTM134-methoxy17.51 ± 2.01
Kojic Acid (Standard)N/A18.86 ± 2.14

Methodological Advancements in Dithiolane Chemistry

The synthesis of 1,3-dithiolanes, typically achieved through the dithioacetalization of carbonyl compounds with 1,2-ethanedithiol, has been the subject of significant methodological improvement. tandfonline.com Modern research focuses on developing more efficient, environmentally friendly, and chemoselective protocols.

Recent advancements have emphasized the use of catalytic amounts of various Lewis or Brønsted acids to promote the reaction under mild or solvent-free conditions. researchgate.netscispace.com This approach avoids the use of stoichiometric and often harsh reagents required in older methods. For example, catalysts such as tin(II) chloride dihydrate (SnCl₂·2H₂O), indium(III) chloride (InCl₃), and scandium triflate [Sc(OTf)₃] have proven to be highly effective for the thioacetalization of both aldehydes and ketones. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel (HClO₄—SiO₂) has also been reported as an extremely efficient and reusable catalyst for this transformation. tandfonline.com These methods not only offer high yields and purity but also enhance the chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. researchgate.net

Table 2: Modern Catalytic Methods for 1,3-Dithiolane Synthesis.
CatalystKey FeaturesReference
SnCl₂·2H₂OMild, efficient, solvent-free conditions researchgate.netscispace.com
Anhydrous Indium(III) chloride (InCl₃)Catalytic amount, efficient for aldehydes and ketones researchgate.net
Scandium triflate [Sc(OTf)₃]Extremely efficient, recyclable, high chemoselectivity researchgate.net
HClO₄—SiO₂Extremely efficient, reusable catalyst tandfonline.com

Furthermore, advancements are not limited to the synthesis of dithiolanes but also include new reactions using the dithiolane ring. A notable development is a one-pot method for synthesizing dithioesters through the base-mediated ring fragmentation of 2-aryl-1,3-dithiolanes. nih.gov This reaction proceeds by selectively deprotonating the C2 position, leading to ring opening and the formation of a dithiocarboxylate anion, which can then be trapped by an electrophile. This innovative strategy transforms the dithiolane from a simple protecting group into a synthetically useful precursor for other important sulfur-containing compounds. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Bis 4 Methylphenyl 1,3 Dithiolane

The exploration of sulfur-containing heterocyclic compounds continues to be a vibrant area of chemical research, offering unique reactivity and structural motifs for various scientific disciplines. Within this class, 2,2-Bis(4-methylphenyl)-1,3-dithiolane, a thioacetal derived from 4,4'-dimethylbenzophenone (B146755) and 1,2-ethanedithiol (B43112), represents a molecule with untapped potential. While its primary role has been as a protecting group for the carbonyl functionality, emerging research trends suggest a future where its utility could be significantly expanded. This article focuses on the prospective research avenues for this specific compound, from novel synthetic methodologies to its potential integration into advanced materials and biomedical constructs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.